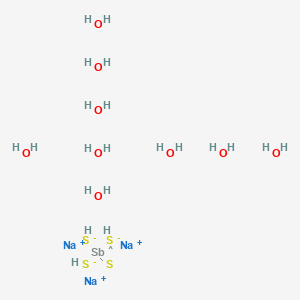
Sodium thioantimonate nonahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium thioantimonate nonahydrate can be synthesized through the reaction of antimony trisulfide (Sb₂S₃), elemental sulfur (S), and an aqueous sulfide source. The reaction proceeds as follows: [ 3 \text{Na}_2\text{S} + 2 \text{S} + \text{Sb}_2\text{S}_3 + 18 \text{H}_2\text{O} \rightarrow 2 \text{Na}_3\text{SbS}_4·9\text{H}_2\text{O} ] Alternatively, sodium sulfide (Na₂S) can be generated in situ by reacting sodium hydroxide (NaOH) with sulfur: [ \text{Sb}_2\text{S}_3 + 8 \text{NaOH} + 6 \text{S} \rightarrow 2 \text{Na}_3\text{SbS}_4 + \text{Na}_2\text{SO}_4 + 4 \text{H}_2\text{O} ] Charcoal can also be used to reduce sulfur in the reaction.
Industrial Production Methods
A more recent method involves high-energy ball milling, which allows for the synthesis of high-purity this compound with around 90% yield in approximately four hours . This method is advantageous due to its efficiency and the high purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium thioantimonate nonahydrate undergoes various chemical reactions, including:
Dissolution in Water: The compound dissolves in water to form tetrahedral SbS₄³⁻ ions.
Acidification: When acidified, it forms antimony pentasulfide (Sb₂S₅)[ 2 \text{Na}_3\text{SbS}_4 + 6 \text{HCl} \rightarrow \text{Sb}_2\text{S}_5 + 6 \text{NaCl} + 3 \text{H}_2\text{S} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid (HCl) for acidification and water for dissolution. The reactions typically occur under standard laboratory conditions.
Major Products
The major products formed from these reactions include antimony pentasulfide (Sb₂S₅) and hydrogen sulfide (H₂S).
Wissenschaftliche Forschungsanwendungen
Sodium thioantimonate nonahydrate has several scientific research applications:
Chemistry: It is used in qualitative inorganic analysis as a reagent for detecting certain metal ions.
Biology and Medicine:
Wirkmechanismus
The mechanism by which sodium thioantimonate nonahydrate exerts its effects is not fully understood. it is known that the compound can form tetrahedral SbS₄³⁻ ions in solution, which may interact with other chemical species. The exact molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Sodium thioantimonate nonahydrate can be compared with other similar compounds, such as:
Potassium thioantimonate (K₃SbS₄): Similar in structure and properties but with potassium instead of sodium.
Ammonium thioantimonate ((NH₄)₃SbS₄): Contains ammonium ions instead of sodium.
Antimony trisulfide (Sb₂S₃): A related compound used in the synthesis of this compound.
These compounds share similar chemical properties but differ in their cations, which can affect their solubility, reactivity, and applications .
Eigenschaften
InChI |
InChI=1S/3Na.9H2O.3H2S.S.Sb/h;;;12*1H2;;/q3*+1;;;;;;;;;;;;;;/p-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZZUXPLAWWCB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H21Na3O9S4Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-91-4 |
Source


|
| Record name | Sodium thioantimonate nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimonate(3-), tetrathioxo-, trisodium, nonahydrate, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM THIOANTIMONATE NONAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLI1AS68EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/new.no-structure.jpg)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
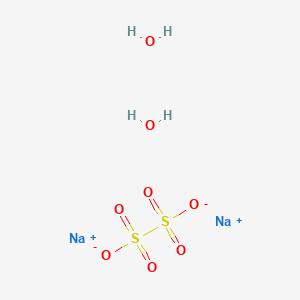
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)
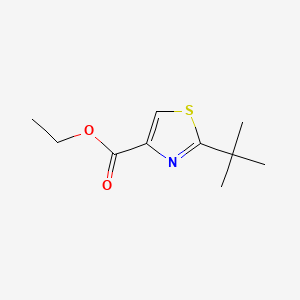
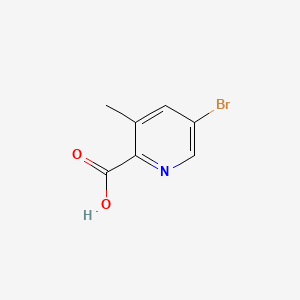
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
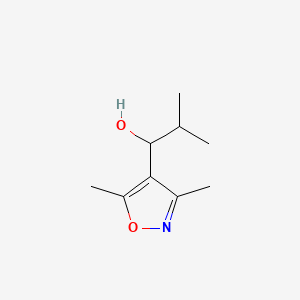
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)

![1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea](/img/structure/B592547.png)
